Cresyl Diphenyl Phosphate-d7 Isomer 3
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Overview
Description
Cresyl Diphenyl Phosphate-d7 Isomer 3: is a deuterated form of Cresyl Diphenyl Phosphate, which is a phosphorus flame retardant additive. The deuterated form is often used in scientific research to study the behavior and properties of the non-deuterated compound by using techniques such as nuclear magnetic resonance spectroscopy.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cresyl Diphenyl Phosphate-d7 Isomer 3 involves the reaction of deuterated cresol with diphenyl phosphate. The reaction typically requires a catalyst, such as calcium or magnesium, and is carried out under controlled temperature and pressure conditions. The process involves multiple steps, including esterification and purification .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reaction vessels and precise control of reaction parameters to ensure high yield and purity. The final product is often subjected to rigorous quality control tests to meet industry standards .
Chemical Reactions Analysis
Types of Reactions: Cresyl Diphenyl Phosphate-d7 Isomer 3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the reaction.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized phosphates, while reduction may produce reduced phosphates.
Scientific Research Applications
Chemistry: Cresyl Diphenyl Phosphate-d7 Isomer 3 is used as a flame retardant additive in various polymeric materials. Its deuterated form is valuable in studying the degradation and stability of these materials under different conditions.
Biology and Medicine: In biological research, the compound is used to study the effects of flame retardants on biological systems. Its deuterated form allows for precise tracking and analysis using nuclear magnetic resonance spectroscopy.
Industry: The compound is used in the production of flame-retardant materials, including plastics, textiles, and coatings. Its effectiveness in preventing the spread of fire makes it a crucial component in safety applications.
Mechanism of Action
The mechanism by which Cresyl Diphenyl Phosphate-d7 Isomer 3 exerts its effects involves the inhibition of flame propagation. The compound acts by forming a protective char layer on the surface of the material, which prevents the spread of flames. The deuterated form allows for detailed studies of this mechanism using advanced analytical techniques.
Comparison with Similar Compounds
Cresyl Diphenyl Phosphate: The non-deuterated form of the compound.
Triphenyl Phosphate: Another phosphorus-based flame retardant.
Tris(2-chloroethyl) Phosphate: A chlorinated flame retardant.
Uniqueness: Cresyl Diphenyl Phosphate-d7 Isomer 3 is unique due to its deuterated nature, which allows for precise analytical studies. This makes it particularly valuable in research settings where detailed understanding of the compound’s behavior is required.
Properties
Molecular Formula |
C19H17O4P |
---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
diphenyl [2,3,4,5-tetradeuterio-6-(trideuteriomethyl)phenyl] phosphate |
InChI |
InChI=1S/C19H17O4P/c1-16-10-8-9-15-19(16)23-24(20,21-17-11-4-2-5-12-17)22-18-13-6-3-7-14-18/h2-15H,1H3/i1D3,8D,9D,10D,15D |
InChI Key |
XMNDMAQKWSQVOV-ITRVSIBFSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C([2H])([2H])[2H])OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3)[2H])[2H] |
Canonical SMILES |
CC1=CC=CC=C1OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
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